REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5](N(C)C)=C.C([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.Cl[C:19](=C)[C:20]#N.C(#[N:25])C>>[CH:4]([C:15]1[CH:19]=[CH:20][C:16]([C:17]#[N:25])=[N:13][CH:14]=1)([CH3:3])[CH3:5]
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Name
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1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene
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Quantity
|
83.8 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=C)N(C)C)C
|
Name
|
|
Quantity
|
121.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
This solution is heated for 4 hours to 70° C.
|
Type
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TEMPERATURE
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Details
|
cooled
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
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DISSOLUTION
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Details
|
The oily residue is dissolved in dioxane
|
Type
|
ADDITION
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Details
|
gaseous HCl is introduced into the solution with ice cooling until the pH is 1
|
Type
|
CONCENTRATION
|
Details
|
the batch is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between chloroform and 1N NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The residual oil is distilled under a high vacuum at 81°-84° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.1 g | |
YIELD: PERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |